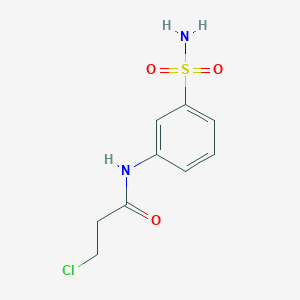

3-chloro-N-(3-sulfamoylphenyl)propanamide

描述

3-chloro-N-(3-sulfamoylphenyl)propanamide is a chemical compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.72 g/mol It is characterized by the presence of a chloro group, a sulfamoyl group, and a propanamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-sulfamoylphenyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 3-aminosulfonylphenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The product is then isolated and purified using industrial-scale purification techniques, ensuring consistency and quality .

化学反应分析

Types of Reactions

3-chloro-N-(3-sulfamoylphenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfamoyl group can undergo oxidation or reduction, leading to different oxidation states of sulfur.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include substituted amides or thiol derivatives.

Oxidation and Reduction: Products vary depending on the oxidation state of sulfur.

Hydrolysis: Major products are the corresponding carboxylic acid and amine.

科学研究应用

Pharmacological Applications

1.1 Antibacterial Properties

The compound is part of the sulfonamide family, which is known for its antibacterial properties. Sulfonamides function by inhibiting bacterial growth through the competitive inhibition of enzymes involved in the synthesis of folic acid, a vital nutrient for bacteria. This mechanism has been widely exploited in the development of antibacterial drugs. Research indicates that derivatives of sulfanilamide, such as 3-chloro-N-(3-sulfamoylphenyl)propanamide, may exhibit enhanced antibacterial activity due to structural modifications that improve binding affinity to target enzymes .

1.2 Anti-inflammatory Activity

Recent studies have identified that conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) with sulfonamides can improve therapeutic efficacy. For instance, naproxen conjugated with sulfanilamide derivatives showed significant anti-inflammatory effects, indicating that this compound could be explored as a potential candidate for similar conjugation strategies . These conjugates demonstrated competitive inhibition against urease and cyclooxygenase-2 (COX-2), which are key targets in inflammatory pathways.

Drug Development and Conjugation Strategies

2.1 Design of Novel Therapeutics

The design of novel therapeutics often involves creating conjugates that combine the beneficial properties of different pharmacophores. The amide bond formation between NSAIDs and sulfonamides, such as this compound, has been shown to yield compounds with improved pharmacological profiles . This approach not only enhances the therapeutic index but also reduces side effects associated with higher doses of individual drugs.

2.2 Molecular Docking Studies

In silico studies have been conducted to evaluate the interaction of this compound with target enzymes like urease and COX-2. Molecular docking simulations have confirmed the stability and binding affinity of these compounds, providing a rational basis for their use in drug design . These computational approaches are crucial for predicting the efficacy and safety profiles of new drug candidates before clinical trials.

Case Studies and Experimental Findings

| Study | Compound | Target | Findings |

|---|---|---|---|

| Study 1 | Naproxen-Sulfanilamide | Urease | IC50 values: 6.69 ± 0.11 µM |

| Study 2 | Naproxen-Sulfathiazole | COX-2 | Inhibition: 75.4% at 10 µM |

| Study 3 | Naproxen-Sulfamethoxazole | Inflammation | Edema inhibition: 82.8% |

These studies illustrate the versatility of sulfonamide derivatives in enhancing the pharmacological properties of existing drugs through strategic conjugation .

作用机制

The mechanism of action of 3-chloro-N-(3-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, while the chloro group may participate in hydrophobic interactions. These interactions disrupt the normal function of the enzyme, leading to the desired biological effect .

相似化合物的比较

Similar Compounds

- 3-chloro-N-(4-methoxyphenyl)propanamide

- 3-chloro-N-(3-aminophenyl)propanamide

- 3-chloro-N-(3-nitrophenyl)propanamide

Uniqueness

3-chloro-N-(3-sulfamoylphenyl)propanamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

生物活性

3-chloro-N-(3-sulfamoylphenyl)propanamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) enzymes. This article delves into the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a chlorinated phenyl group and a sulfonamide moiety, which are key to its biological interactions. The structural formula can be represented as follows:

- Chemical Formula : C10H12ClN3O2S

- Molecular Weight : 273.73 g/mol

The primary mechanism through which this compound exerts its biological effects is by inhibiting carbonic anhydrase (CA) enzymes. These enzymes play a crucial role in regulating pH and fluid balance in biological systems. By inhibiting CA, the compound may affect various physiological processes, including:

- Acid-base balance : Disruption of bicarbonate production can lead to altered pH levels.

- Fluid secretion : Inhibition may influence fluid dynamics in tissues, impacting conditions like glaucoma and edema.

Inhibition of Carbonic Anhydrase

Research has indicated that this compound exhibits significant inhibitory activity against carbonic anhydrase. This activity is quantified using IC50 values, which measure the concentration required to inhibit 50% of enzyme activity.

| Compound | IC50 (µM) |

|---|---|

| This compound | 92 |

| Acetazolamide (reference drug) | 45 |

The above table illustrates that while this compound shows promising inhibitory effects, it is less potent than acetazolamide, a well-known CA inhibitor.

Case Studies and Research Findings

- Study on Sulfamoyl Compounds : A study highlighted the potential of sulfamoyl derivatives in inhibiting CA. The findings suggested that modifications in the sulfonamide structure could enhance inhibitory potency, with this compound being one of the compounds evaluated for its efficacy .

- Comparative Analysis : In comparative studies with other sulfonamide derivatives, this compound demonstrated moderate activity against various CA isoforms, suggesting its potential utility in therapeutic applications where CA inhibition is beneficial .

Potential Applications

Given its biological activity, this compound could have several applications:

- Therapeutics for Glaucoma : Due to its ability to inhibit CA, it may help reduce intraocular pressure.

- Diuretics : Its effect on fluid balance could make it useful in managing conditions requiring diuresis.

- Anti-inflammatory Agents : Its structural similarities to other anti-inflammatory compounds suggest potential efficacy in reducing inflammation .

属性

IUPAC Name |

3-chloro-N-(3-sulfamoylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c10-5-4-9(13)12-7-2-1-3-8(6-7)16(11,14)15/h1-3,6H,4-5H2,(H,12,13)(H2,11,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYCWNAFYBIKEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。